N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, sulfonyl groups, and multiple methyl substitutions, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process that involves binding to the active site of the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction .
Biochemical Pathways
It is known that the compound’s interaction with its targets leads to inhibition of their activity, which in turn affects the life cycle of the organisms . This results in the compound’s antileishmanial and antimalarial activities .
Pharmacokinetics
The compound’s high solubility in saline at ph 7 suggests good bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it shows significant inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate sulfonyl chlorides under basic conditions.
Attachment of the sulfonyl group: The pyrazole derivative is then reacted with 2,6-dimethylphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Final coupling: The intermediate product is coupled with 4-dimethylbenzenesulfonamide under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Desulfonylated products.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N-methylbenzenesulfonamide
- **N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N-ethylbenzenesulfonamide
Uniqueness
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of multiple sulfonyl groups, which enhance its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)sulfonyl-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-14-7-10-19(11-8-14)29(25,26)23(6)21-15(2)9-12-20(18(21)5)30(27,28)24-17(4)13-16(3)22-24/h7-13H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUMQCFIEYTEHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3C(=CC(=N3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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